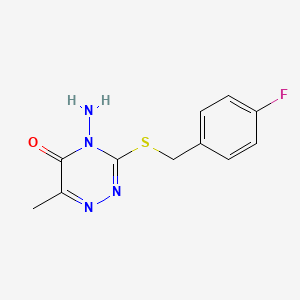

4-amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Description

4-Amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 4-fluorobenzylthio group at position 3 and a methyl group at position 6. Triazinones are heterocyclic compounds with a broad range of applications, including herbicides, pharmaceuticals, and materials science.

Properties

IUPAC Name |

4-amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKNZPCCRLXWQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride, thiourea, and 6-methyl-1,2,4-triazine-3,5-dione.

Formation of Intermediate: The reaction between 4-fluorobenzyl chloride and thiourea in the presence of a base, such as sodium hydroxide, leads to the formation of 4-fluorobenzylthiourea.

Cyclization: The intermediate 4-fluorobenzylthiourea undergoes cyclization with 6-methyl-1,2,4-triazine-3,5-dione under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorobenzylthio group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, amines, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Structure

The molecular structure of 4-amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can be depicted as follows:

Antimicrobial Activity

Research has indicated that triazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, which are known to cause serious infections.

Anticancer Properties

Studies have explored the potential of triazine derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa and MCF-7. Results indicated that it induces apoptosis in these cells, suggesting a mechanism for its anticancer activity.

Herbicidal Activity

The compound has been investigated for its herbicidal properties. In field trials, it demonstrated effective control over various weed species, making it a candidate for development as a selective herbicide. Its mode of action involves inhibiting specific enzymes involved in plant growth.

Insecticidal Properties

Research has also focused on the insecticidal effects of this triazine derivative. It has shown effectiveness against pests such as aphids and beetles, which are common threats to agricultural crops. The compound disrupts the nervous system of these insects, leading to mortality.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial activity of several triazine derivatives, including 4-amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant potential for further development in antimicrobial therapies.

Case Study 2: Herbicidal Effectiveness

In a field trial reported by Kumar et al. (2024), the compound was applied at varying concentrations to assess its herbicidal efficacy on common agricultural weeds. The study found that a concentration of 200 g/ha resulted in over 90% weed control without affecting crop yield.

Table 1: Antimicrobial Activity

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-Amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one | E. coli | 32 |

| Staphylococcus aureus | 64 |

Table 2: Herbicidal Efficacy

| Concentration (g/ha) | Weed Control (%) | Crop Yield Impact (%) |

|---|---|---|

| 100 | 75 | -5 |

| 200 | 90 | +2 |

Mechanism of Action

The mechanism of action of 4-amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazinones

The following table summarizes key structural and functional differences between the target compound and related triazinones:

Key Observations:

Substituent Effects on Bioactivity :

- The 4-fluorobenzylthio group in the target compound introduces electron-withdrawing effects and increased lipophilicity compared to methylthio (AMMSTO) or phenyl (isometamitron) groups. This may enhance membrane permeability or target binding in biological systems .

- Metribuzin ’s tert-butyl group at position 6 confers selective herbicidal activity, while the target compound’s methyl group may reduce steric hindrance, altering its interaction with biological targets .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for AMMSTO () or cyanomethylthio derivatives (), involving nucleophilic thiolation at position 3. In contrast, metamitron and isometamitron are synthesized via acid hydrolysis or crystallographic isomerization, highlighting divergent routes for phenyl-substituted triazinones .

Chemical Reactivity: The cyanomethylthio derivative () undergoes ethanol/HCl-mediated rearrangement to form triazole hydrazones, whereas the 4-fluorobenzylthio group’s stability under similar conditions remains unstudied but may resist rearrangement due to fluorine’s inductive effects .

Research Findings and Implications

Herbicidal Activity :

- Metribuzin ’s efficacy as a herbicide is attributed to its inhibition of photosynthesis via binding to the D1 protein in plants. The target compound’s fluorobenzylthio group may alter this mechanism due to differences in electron density and steric bulk .

Physicochemical Properties :

- The 4-fluorobenzyl substituent increases molecular weight (MW ≈ 293 g/mol) and logP (estimated ~2.5) compared to metamitron (MW = 202 g/mol, logP ~1.8), suggesting improved lipid solubility for enhanced bioavailability .

Unresolved Questions: No data exists on the target compound’s environmental persistence or toxicity, unlike metribuzin, which has been studied since 1973 . Comparative studies with isometamitron (positional isomerism) could reveal how substituent placement affects bioactivity .

Biological Activity

Overview

4-amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the class of triazines, known for their diverse biological activities and potential therapeutic applications. This compound features a triazine ring that contributes to its stability and reactivity in various biological systems. Recent studies have highlighted its potential as an anticancer agent, enzyme inhibitor, and in other therapeutic roles.

Chemical Structure

The chemical structure of 4-amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism of action includes:

- Enzyme Inhibition : It may inhibit various kinases involved in cell signaling pathways, leading to reduced cell proliferation, particularly in cancer cells.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by affecting the cell cycle and promoting programmed cell death.

Anticancer Activity

Recent studies have focused on the anticancer properties of 4-amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 12.5 | Induction of G0/G1 phase arrest |

| MCF-7 | 15.0 | Apoptosis induction via p53 pathway |

| HeLa | 10.0 | Inhibition of MDM2-p53 interactions |

The IC50 values indicate the concentration required for 50% inhibition of cell viability after 72 hours of treatment. The results suggest that the compound exhibits significant cytotoxic effects against these cancer cell lines.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

- Kinase Inhibition : It has shown promising results in inhibiting specific kinases that are crucial for tumor growth and survival.

Case Studies

-

In Vitro Study on HCT-116 Cells :

- Researchers evaluated the effects of the compound on HCT-116 colon cancer cells using an MTT assay.

- Results indicated that treatment with 4-amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one resulted in a significant decrease in cell viability, accompanied by morphological changes indicative of apoptosis.

-

Mechanistic Study :

- A study assessed the molecular mechanisms underlying the anticancer effects by analyzing cell cycle progression and apoptosis markers.

- The findings revealed that the compound induced G0/G1 phase arrest and increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the triazine structure can significantly influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Fluorobenzyl group | Enhances cytotoxicity |

| Methyl group at position 6 | Increases stability and bioavailability |

These modifications can lead to improved efficacy and selectivity against cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves condensation of thiocarbohydrazide with a substituted α-keto acid or ketone derivative. For this compound, 4-fluorobenzylthio groups can be introduced via nucleophilic substitution or thiol-alkylation reactions. Key steps include:

- Refluxing thiocarbohydrazide with 4-fluoro-benzylthiolated intermediates in ethanol or methanol under inert atmosphere .

- Optimizing reaction time (12–24 hours) and temperature (70–90°C) to enhance yield .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are critical for confirming the structure and purity of this triazinone derivative?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., 4-fluorobenzylthio group) and amine proton environments .

- HPLC-MS : Assess purity (>95%) and molecular weight verification (e.g., calculated vs. observed m/z) .

- Elemental Analysis : Validate C, H, N, S content against theoretical values .

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Kinetic assays (e.g., spectrophotometric IC) targeting dihydrofolate reductase (DHFR) or viral proteases, given triazinones' known inhibition profiles .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How does the 4-fluorobenzylthio substituent influence bioactivity compared to other thio-substituted triazinones?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., 4-chloro, 4-methylbenzylthio) and compare bioactivity .

- Computational Modeling : Density Functional Theory (DFT) to analyze electronic effects (fluorine’s electron-withdrawing nature) on binding affinity .

- Thermodynamic Solubility Assays : Correlate substituent lipophilicity (LogP) with membrane permeability .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize variability .

- Dose-Response Validation : Repeat assays with controlled compound purity (HPLC-verified) and multiple cell lines .

- Meta-Analysis : Compare data across studies, adjusting for variables like solvent (DMSO vs. saline) or assay endpoints .

Q. How can the mechanism of enzyme inhibition be elucidated?

- Methodological Answer :

- Enzyme Kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., DHFR) to identify binding interactions .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .

Q. What formulation strategies improve solubility/stability for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.